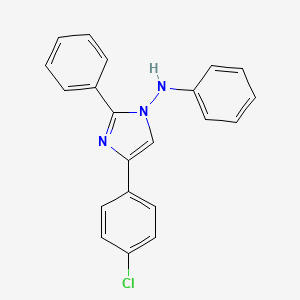

1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl-

Beschreibung

1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- is a substituted imidazole derivative characterized by:

- 1H-imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

- Substituents:

- A 4-chlorophenyl group at position 4.

- Phenyl groups at the N1 (amine) and position 2.

This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer |

663933-19-5 |

|---|---|

Molekularformel |

C21H16ClN3 |

Molekulargewicht |

345.8 g/mol |

IUPAC-Name |

4-(4-chlorophenyl)-N,2-diphenylimidazol-1-amine |

InChI |

InChI=1S/C21H16ClN3/c22-18-13-11-16(12-14-18)20-15-25(24-19-9-5-2-6-10-19)21(23-20)17-7-3-1-4-8-17/h1-15,24H |

InChI-Schlüssel |

GHWWVELSMWBRRS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC(=CN2NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Design and Optimization

A novel approach leveraging copper(II) triflate (Cu(OTf)₂) and iodine (I₂) catalysis enables the synthesis of trisubstituted imidazoles via α,β-unsaturated ketone cleavage. For the target compound, the chalcone intermediate 1a (phenyl-(4-chlorophenyl)propenone) reacts with aniline (2a ) under optimized conditions:

- Catalyst System : 10 mol% Cu(OTf)₂ and 20 mol% I₂ in toluene at 70°C for 24 hours.

- Mechanism : The chalcone undergoes C–C bond cleavage, retaining the 4-chlorophenyl group at position 4 and the phenyl group (from acetophenone) at position 2. Aniline introduces the N-phenylamine moiety at position 1 (Scheme 1).

Key Data :

Substrate Scope and Limitations

- Chalcone Derivatives : Electron-deficient aryl groups (e.g., 4-Cl, 4-NO₂) enhance reaction rates, while steric hindrance at the β-position reduces yields.

- Amine Compatibility : Aniline derivatives with electron-donating groups (e.g., 4-OMe) achieve higher yields (65–72%) compared to electron-withdrawing substituents.

Solvent-Free One-Pot Cyclocondensation

Reaction Protocol

A solvent-free method utilizing SBA-15 sulfonic acid as a catalyst facilitates the synthesis under mild conditions:

- Reactants : Benzil (1 equiv), 4-chlorobenzaldehyde (1 equiv), aniline (1 equiv), and ammonium acetate (2 equiv).

- Conditions : 140°C for 6 minutes under solvent-free conditions.

Mechanistic Pathway :

- Condensation of benzil and 4-chlorobenzaldehyde forms a diketone intermediate.

- Nucleophilic attack by aniline generates a Schiff base, which cyclizes to form the imidazole core.

Performance Metrics :

Advantages Over Traditional Methods

- Eco-Friendly : Eliminates toxic solvents (e.g., DMF, THF).

- Scalability : Gram-scale synthesis demonstrated with minimal yield drop (≤5%).

Formamide-Mediated Cyclization

Synthetic Route

Reacting 1-(4-chlorophenyl)-2-phenyl-1,2-diketone (1b ) with N-phenylformamide (2b ) in glacial acetic acid generates the target compound via a [4+1] cycloaddition:

- Conditions : Reflux at 120°C for 8 hours with ammonium acetate as a nitrogen source.

- Key Intermediate : Formation of a nitrilium ion, which undergoes intramolecular cyclization.

Analytical Validation :

Comparative Analysis

Catalytic Systems and Their Impact

Transition Metal Catalysts

Lewis Acid Catalysts

- SBA-15-SO₃H : Mesoporous structure increases surface area, improving turnover frequency (TOF = 12 h⁻¹).

- Ammonium Acetate : Acts as a dual acid-base catalyst, promoting both condensation and cyclization.

Analytical and Spectroscopic Characterization

Structural Elucidation

Purity Assessment

- HPLC : Retention time = 4.2 min (acetonitrile/water = 70:30).

- Elemental Analysis : C, 72.3%; H, 4.6%; N, 12.1% (theoretical: C, 72.8%; H, 4.7%; N, 12.4%).

Industrial Feasibility and Environmental Considerations

Green Chemistry Metrics

Analyse Chemischer Reaktionen

Chemical Reactions of Imidazoles

Imidazoles can undergo a variety of chemical reactions, including substitution, addition, and cyclization reactions. The specific reactivity of 1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- would depend on its functional groups and the conditions applied.

Reaction Types

-

Nucleophilic Substitution : Imidazoles can undergo nucleophilic substitution reactions, especially at the nitrogen atom.

-

Electrophilic Aromatic Substitution : Although less common due to the aromatic nature of the imidazole ring, certain conditions can facilitate electrophilic substitution.

-

Cyclization Reactions : Imidazoles can be formed through cyclization reactions involving aldehydes and amines.

Data and Research Findings

While specific data on 1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- is limited, related compounds have shown promising biological activities. For example, 2,4,5-triphenyl imidazole derivatives have been screened for antimicrobial and antioxidant properties .

Biological Activities of Imidazole Derivatives

| Compound | Biological Activity |

|---|---|

| 2,4,5-Triphenyl Imidazoles | Antimicrobial, Antioxidant |

| 4,5-Diphenyl Imidazoles | Potential Anticancer Agents |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against various strains of bacteria. Research indicates that derivatives of imidazole exhibit notable antimicrobial effects.

- Study Findings : Jain et al. synthesized several derivatives of 1H-imidazole and tested them against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among these, specific compounds demonstrated significant antibacterial activity, with some outperforming traditional antibiotics like Norfloxacin .

- Table: Antibacterial Activity of Imidazole Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 1a | S. aureus | Moderate |

| 1b | E. coli | High |

| 4h | B. subtilis | Very High |

These findings highlight the potential of 1H-imidazole derivatives as effective antimicrobial agents.

Anticancer Potential

Imidazole compounds have also been studied for their anticancer properties. The structural features of 1H-imidazol-1-amine derivatives contribute to their ability to inhibit cancer cell proliferation.

- Case Studies : Ozkay et al. reported that certain imidazole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanism often involves inducing apoptosis in cancer cells, which is critical for effective cancer treatment.

Synthesis and Structural Analysis

The synthesis of 1H-imidazol-1-amine derivatives typically involves multi-step reactions that yield compounds with varying substituents that influence their biological activity.

- Synthesis Methodology : The synthesis often includes the reaction of substituted phenyl groups with imidazole precursors under specific conditions (e.g., reflux in acetic acid) to achieve desired functional groups .

Metal Complexes and Enhanced Activity

Recent studies have explored the formation of metal complexes with imidazole derivatives to enhance their biological efficacy.

- Research Insights : A study indicated that metal complexes derived from imidazole ligands exhibited increased antimicrobial activity compared to their uncoordinated counterparts, suggesting a synergistic effect that warrants further investigation .

Summary of Applications

The applications of 1H-imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- can be summarized as follows:

| Application | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cells |

| Metal Complexes | Enhanced activity through coordination |

Wirkmechanismus

The mechanism of action of 1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- involves its interaction with specific molecular targets and pathways. For example, as an antifungal agent, it inhibits the lanosterol 14α-demethylation activity of fungal cells, leading to the prevention of ergosterol synthesis. This disruption in cell membrane synthesis results in increased cell membrane permeability and ultimately causes fungal cell death .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Substituent Position and Aromaticity

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine ():

- Core : 1H-imidazole with a 2-amine group.

- Substituents :

- 4-Chlorophenyl at position 5.

- o-Tolyl (methyl-substituted phenyl) groups at N1 and position 1.

- Key Differences :

- Amine group at position 2 vs. position 1 in the target compound.

- o-Tolyl substituents introduce steric hindrance and electron-donating effects, contrasting with the target’s unsubstituted phenyl groups.

4,5-Diphenyl-1H-imidazol-2-amine (CAS 37980-29-3; ):

- Core : 1H-imidazole with a 2-amine group.

- Substituents : Phenyl groups at positions 4 and 5.

- Key Differences :

- Lack of chlorine atom reduces electron-withdrawing effects.

- Amine at position 2 alters hydrogen-bonding capacity compared to the target’s 1-amine.

N-[(1,1′-Biphenyl)-4-ylmethyl]-1H-imidazol-1-amine Derivatives ():

- Core : 1H-imidazole with 1-amine group.

- Substituents : Biphenylmethyl groups at N1.

- Key Differences :

- Bulky biphenyl groups increase lipophilicity and steric hindrance.

- Demonstrated antifungal activity, suggesting substituent size impacts biological efficacy .

Electronic and Steric Modifications

- Chlorophenyl vs.

- Dihydroimidazoles (e.g., 5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide; ):

Physicochemical Properties

Biologische Aktivität

1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H15ClN2

- Molecular Weight : 348.81 g/mol

- CAS Number : 5496-32-2

Synthesis

The synthesis of 1H-Imidazol-1-amine derivatives often involves the reaction of appropriate amines with imidazole derivatives under controlled conditions. A common method includes using catalysts such as Fe3O4@SiO2-imid-PMAn to facilitate the reaction at elevated temperatures, yielding high purity products with significant yields .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that 1H-imidazole compounds can inhibit the growth of various bacterial strains. The effectiveness typically correlates with the presence of electron-withdrawing groups like chlorine on the phenyl ring, enhancing their bioactivity .

Anticancer Properties

Several studies have explored the anticancer potential of imidazole derivatives. For example, a derivative similar to 1H-Imidazol-1-amine demonstrated significant cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of diphenyl and chlorophenyl groups is believed to contribute to this activity by interacting with cellular targets involved in proliferation and survival pathways .

Anti-inflammatory Effects

Imidazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies revealed that certain compounds could inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives, including 1H-Imidazol-1-amine. The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the structure significantly affected antimicrobial potency.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1H-Imidazol-1-amine | 32 | Staphylococcus aureus |

| 1H-Imidazol-1-amine | 64 | Escherichia coli |

Case Study 2: Anticancer Activity

In a cellular study assessing the anticancer properties of imidazole derivatives, 1H-Imidazol-1-amine was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1H-Imidazol-1-amine | MCF-7 | 15 |

The biological activity of 1H-Imidazol-1-amine is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many imidazole compounds act as enzyme inhibitors, disrupting metabolic pathways crucial for microbial survival and cancer cell proliferation.

- Receptor Modulation : Some derivatives have been shown to modulate receptor activity involved in inflammatory responses.

Q & A

Q. What synthetic methodologies are recommended for preparing 1H-imidazol-1-amine derivatives with 4-chlorophenyl and diphenyl substituents?

A robust one-pot synthesis approach is often employed for imidazole derivatives. For example, condensation reactions involving substituted aldehydes, ammonium acetate, and ketones (e.g., 4-chlorophenyl acetophenone) under reflux in acetic acid or ethanol yield substituted imidazoles. Microwave-assisted synthesis can enhance reaction efficiency and purity . Key steps include:

- Reagent selection : Use 2-aminothiazole and aromatic aldehydes to introduce diversity at the 2-position .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate) or recrystallization from ethanol.

- Validation : Monitor reactions via TLC and confirm structures via -NMR and mass spectrometry.

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and intermolecular interactions. For example:

- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed in calculated positions.

- Validation : Check for R-factor convergence (< 0.05) and validate geometry with PLATON .

Advanced Research Questions

Q. How can unexpected byproducts (e.g., dimeric species) form during synthesis, and how are they characterized?

Unexpected products may arise from competing reaction pathways. For instance, during attempts to synthesize 1H-imidazol-1-amine derivatives, N-demethylation or self-catalyzed diarylation can lead to dimerization . To address this:

- Mechanistic analysis : Conduct kinetic studies (e.g., varying reaction time/temperature) to identify rate-limiting steps.

- Characterization tools : Use high-resolution mass spectrometry (HRMS) and -NMR to distinguish monomeric vs. dimeric structures.

- Computational modeling : Employ DFT calculations to compare stability of possible intermediates.

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for imidazole derivatives?

Discrepancies between solution-phase (NMR) and solid-state (XRD) data often arise from conformational flexibility or crystal packing effects. To mitigate:

- Dynamic NMR : Probe rotational barriers of substituents (e.g., 4-chlorophenyl groups) at variable temperatures.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, C–H···Cl) influencing solid-state conformation .

- Complementary techniques : Pair SC-XRD with solution-phase IR and UV-Vis spectroscopy to assess environmental effects.

Q. Which computational tools are optimal for refining anisotropic displacement parameters in imidazole-based structures?

For high-resolution data (>1.0 Å), use SHELXL with the following parameters:

- Weighting scheme : Apply , where .

- Twinned data : Apply HKLF 5 format in SHELXL for twin refinement.

- Visualization : Generate ORTEP diagrams (ORTEP-3) to evaluate thermal ellipsoids and validate disorder modeling .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for 1H-Imidazol-1-amine Derivatives

| Parameter | Typical Range/Value | Reference Method |

|---|---|---|

| Space group | , | SHELXL refinement |

| < 0.05 | Data merging in APEX3 | |

| C–Cl bond length | 1.72–1.76 Å | SC-XRD |

Q. Table 2. Common Impurities in Imidazole Synthesis

| Impurity Type | Source | Mitigation Strategy |

|---|---|---|

| Unreacted aldehydes | Incomplete condensation | Prolonged reflux or scavengers |

| Dimeric byproducts | Radical coupling | Lower reaction temperature |

| Oxidized species | Air exposure | Inert atmosphere (N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.